molecular formula C9H9IO2 B181622 3-(3-iodophenyl)propanoic Acid CAS No. 68034-75-3

3-(3-iodophenyl)propanoic Acid

Cat. No.: B181622
CAS No.: 68034-75-3
M. Wt: 276.07 g/mol
InChI Key: GGLXNAUNBQJVTF-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)propanoic Acid: is an organic compound with the molecular formula C9H9IO2 It is a derivative of propanoic acid where an iodine atom is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 3-phenylpropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the meta position of the phenyl ring. The reaction conditions often include:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Another method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where 3-bromophenylpropanoic acid is reacted with an iodine source in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or organometallic reagents in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-(3-Iodophenyl)propanoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: Employed in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 3-(3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The propanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Iodophenyl)propanoic Acid
  • 3-(4-Iodophenyl)propanoic Acid
  • 3-(3-Bromophenyl)propanoic Acid
  • 3-(3-Chlorophenyl)propanoic Acid

Uniqueness

3-(3-Iodophenyl)propanoic acid is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the iodine atom allows for distinct electronic and steric effects compared to its ortho and para counterparts, making it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXNAUNBQJVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397635
Record name 3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68034-75-3
Record name 3-(3-iodophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Iodophenyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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